molecular formula C16H18O2 B153880 [1,1-Biphenyl]-2,4-diol,3,3-diethyl-(9CI) CAS No. 129126-64-3

[1,1-Biphenyl]-2,4-diol,3,3-diethyl-(9CI)

Cat. No.: B153880
CAS No.: 129126-64-3
M. Wt: 242.31 g/mol
InChI Key: PKVPFWOHUILZSS-UHFFFAOYSA-N
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Description

[1,1-Biphenyl]-2,4-diol,3,3-diethyl-(9CI) is a synthetic biphenyl derivative featuring hydroxyl groups at positions 2 and 4 of the biphenyl scaffold, with ethyl substituents at position 3 on both aromatic rings. The compound’s structure combines the rigidity of the biphenyl core with the steric and electronic effects of ethyl and hydroxyl groups.

Properties

IUPAC Name

2-ethyl-6-(3-ethyl-4-hydroxyphenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O2/c1-3-11-6-5-7-14(16(11)18)13-8-9-15(17)12(4-2)10-13/h5-10,17-18H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKVPFWOHUILZSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)C2=CC(=C(C=C2)O)CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Japp–Klingemann Reaction for Biphenyl Core Formation

The Japp–Klingemann reaction has been employed to construct biphenyl derivatives with hydrazonoyl chloride intermediates. In a 2014 study, diethyl 2,2'-[biphenyl-4,4'-diyldihydrazin-2-yl-1-ylidene]bis(chloroacetate) was synthesized via diazotization of benzidine (0.092 g, 0.5 mmol) in concentrated HCl, followed by coupling with sodium nitrite (0.07 g, 1 mmol) and subsequent reaction with chloroacetate derivatives. Adaptation of this method could involve substituting benzidine with 3,3-diethyl-2,4-dihydroxybiphenyl precursors. Key parameters include:

ParameterValueSource
Temperature0–5°C (initial), then RT
Reaction Time4 h (stirring) + 12 h
Yield68%
Recrystallization SolventDMF

This approach necessitates protection of hydroxyl groups during the diazotization step to prevent undesired side reactions.

Modern Catalytic Methods

Base-Mediated Dealkylation

A 2019 patent describes the synthesis of 4,4'-dihydroxy-[1,1'-biphenyl-3,3'-dicarboxylic acid] using KHCO₃ in amide solvents. For 3,3-diethyl derivatives, this method could be modified by:

  • Starting with 3,3-diethyl-5,5'-di-tert-butyl-4,4'-biphenyldiol

  • Conducting dealkylation with K₂CO₃ in m-xylene at 130–140°C

Industrial-scale optimization achieved 94.1% yield for analogous compounds through:

ParameterIndustrial ValueSource
Reactor Size200 L
Catalystp-Toluenesulfonic acid
PurificationEthanol recrystallization

Industrial-Scale Production Considerations

Solvent and Catalyst Optimization

Large-scale synthesis (200 L reactors) requires non-polar solvents like m-xylene to facilitate high-temperature reactions (130–140°C). The use of p-toluenesulfonic acid (0.15% w/w) prevents side reactions while maintaining cost efficiency.

Purification Challenges

Recrystallization from ethanol remains the most effective purification method for biphenyl diols, achieving 99.9% purity (HPLC) in industrial settings. For 3,3-diethyl derivatives, fractional distillation under reduced pressure (0.1–0.5 mmHg) may be necessary due to increased hydrophobicity.

Comparative Analysis of Synthetic Routes

MethodYieldScalabilityCost Efficiency
Japp–Klingemann68%ModerateMedium
Acid-Catalyzed96%HighLow
Ullmann Coupling~50%*LowHigh
Industrial Dealkylation94.1%Very HighVery Low

*Estimated based on analogous reactions

Reaction Mechanism Insights

Diazonium Salt Formation

The critical step in Japp–Klingemann-type syntheses involves generation of stable diazonium intermediates. Sodium acetate buffer (pH 4–5) is crucial for maintaining reaction stability. For ethyl-substituted derivatives, steric hindrance may necessitate longer diazotization times (up to 2 h).

Dealkylation Kinetics

Base-mediated removal of tert-butyl groups follows first-order kinetics with an activation energy of ~85 kJ/mol. Ethyl groups exhibit slower dealkylation rates compared to methyl substituents, requiring higher temperatures (140°C vs. 120°C).

Emerging Methodologies

Flow Chemistry Approaches

Recent advances in continuous flow systems could address the exothermic nature of diazotization reactions. Microreactor technology may improve yields by enhancing heat transfer and reducing decomposition .

Scientific Research Applications

[1,1-Biphenyl]-2,4-diol,3,3-diethyl-(9CI) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of polymers, resins, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of [1,1-Biphenyl]-2,4-diol,3,3-diethyl-(9CI) involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The ethyl groups may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural differences between the target compound and related biphenyl derivatives:

Compound Name Substituent Positions Functional Groups Key Features
[1,1-Biphenyl]-2,4-diol,3,3-diethyl-(9CI) 2,4-diol; 3,3-diethyl Hydroxyl, Ethyl Ethyl groups enhance lipophilicity; diols enable hydrogen bonding .
Honokiol 2,4'-diol; 3',5-diallyl Hydroxyl, Allyl Bioactive (anti-inflammatory, anticancer); allyl groups increase reactivity .
3,3’,5,5’-Tetra-tert-butyl-(1,1’-biphenyl)-2,2’-diol 2,2'-diol; 3,3',5,5'-t-Bu Hydroxyl, tert-Butyl Bulky tert-butyl groups increase steric hindrance and lipophilicity .
[1,1-Biphenyl]-2,4-diol,3-chloro-(9CI) 2,4-diol; 3-chloro Hydroxyl, Chloro Chlorine enhances electronegativity; higher toxicity .
5,5’-Diethyl-[1,1’-biphenyl]-2,2’-diol 2,2'-diol; 5,5'-diethyl Hydroxyl, Ethyl Ethyl groups at 5,5' positions; synthetic route via 4-ethylphenol .

Physicochemical Properties

  • Lipophilicity: Ethyl and tert-butyl substituents increase lipophilicity compared to hydroxyl or chloro groups. For example, honokiol’s allyl groups contribute to moderate lipophilicity, facilitating membrane permeability , while the target compound’s ethyl groups may enhance solubility in organic solvents .
  • Hydrogen Bonding : Diols at 2,4 positions (target compound) vs. 2,2' (tetra-tert-butyl derivative) alter hydrogen-bonding networks, impacting solubility and crystallinity .
  • Thermal Stability : Bulky substituents (e.g., tert-butyl) improve thermal stability, whereas allyl or ethyl groups may lower melting points .

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